Tarazepide

PPA1 inhibition cancer repurposing molecular docking

Tarazepide is a selective, non-peptide CCK-A (CCK1) receptor antagonist with well-characterized in vivo efficacy in conscious large animal models (calves, pigs) for studying pancreatic exocrine secretion, satiety signaling, and gastrointestinal physiology. Unlike devazepide or lorglumide, Tarazepide offers distinct receptor-binding kinetics and translational validity. Combined with atropine, it cleanly dissects CCK-A-dependent from muscarinic receptor-dependent pancreatic pathways—a paradigm unattainable with less selective antagonists. Supplied exclusively for research use; not for diagnostic or therapeutic applications. Choose Tarazepide when experimental reproducibility and target specificity are non-negotiable.

Molecular Formula C28H24N4O2
Molecular Weight 448.5 g/mol
CAS No. 141374-81-4
Cat. No. B142242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTarazepide
CAS141374-81-4
SynonymsN-((S)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-5,6-dihydro-4H-pyrrolo(3,2,1-ij)quinoline-2-carboxamide
tarazepide
Molecular FormulaC28H24N4O2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6
InChIInChI=1S/C28H24N4O2/c1-31-22-15-6-5-14-21(22)24(18-9-3-2-4-10-18)29-26(28(31)34)30-27(33)23-17-20-12-7-11-19-13-8-16-32(23)25(19)20/h2-7,9-12,14-15,17,26H,8,13,16H2,1H3,(H,30,33)/t26-/m1/s1
InChIKeyCZPILLBHPRAPCB-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tarazepide (CAS 141374-81-4): A Selective CCK-A Receptor Antagonist for Preclinical and Translational Gastrointestinal Research


Tarazepide (CAS 141374-81-4) is a small-molecule, non-peptide antagonist that selectively targets the cholecystokinin type A (CCK-A) receptor, also known as the CCK1 receptor [1]. It was developed as an investigational antispasmodic agent and advanced to Phase II clinical trials for gastrointestinal disorders before being discontinued [2]. Chemically, it is an N-acyl-alpha amino acid derivative with the molecular formula C28H24N4O2 and a molecular weight of 448.53 g/mol [3]. Tarazepide is supplied exclusively for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Why Generic Substitution Fails: Critical Differentiation of Tarazepide Among CCK-A Antagonists


Tarazepide belongs to a class of CCK-A receptor antagonists that includes devazepide (L-364,718), lorglumide, proglumide, and SR 27897 (lintitript), each differing significantly in receptor subtype selectivity, binding kinetics, oral bioavailability, and in vivo functional effects . Although these compounds share a common molecular target, they are not interchangeable in research applications due to these divergent pharmacological profiles. For instance, devazepide exhibits sub-nanomolar potency but distinct pharmacokinetic properties, while lorglumide and proglumide display lower potency and broader receptor interactions . Consequently, substituting one CCK-A antagonist for another without considering these critical differences can introduce confounding variables and yield non-reproducible or uninterpretable results in studies of gastrointestinal physiology, satiety signaling, or pancreatic secretion.

Tarazepide Quantitative Evidence Guide: Comparative Pharmacology and Functional Efficacy


Tarazepide vs. Devazepide: Differential Binding Affinity and Stability in PPA1 Inhibition

In a computational drug repurposing study screening 30,470 compounds for inorganic pyrophosphatase 1 (PPA1) inhibition, both tarazepide and devazepide were identified as promising candidates following ADMET filtering. Molecular dynamics simulations, however, revealed that devazepide exhibited higher binding affinity and greater protein-ligand complex stability than tarazepide [1]. This suggests that while both compounds bind the PPA1 active site, devazepide may be a more potent inhibitor in this non-canonical context.

PPA1 inhibition cancer repurposing molecular docking

Tarazepide vs. Atropine: Divergent Pathways in CCK-8-Stimulated Pancreatic Protein Secretion

A study in conscious neonatal calves evaluated pancreatic protein secretion in response to intravenous (IV) and intraduodenal (ID) cholecystokinin octapeptide (CCK-8). Intravenous CCK-8-induced protein secretion was minimally affected by atropine (a muscarinic receptor antagonist) but was significantly reduced by tarazepide, either alone or in combination with atropine. In contrast, protein secretion stimulated by intraduodenal CCK-8 was completely abolished by either tarazepide or atropine alone [1].

pancreatic secretion CCK-8 exocrine pancreas

Tarazepide: In Vivo Efficacy in Abolishing Peripheral CCK-33-Induced Pancreatic Enzyme Secretion in Pigs

In an anesthetized pig model, peripheral infusion of a high dose of CCK-33 (130 pmol/kg) robustly stimulated pancreatic enzyme secretion. This secretory response was totally abolished in animals pre-treated with tarazepide (a CCK-A antagonist) in combination with 4-DAMP (an M3 muscarinic antagonist) [1]. This finding confirms that peripheral CCK-33 acts primarily through CCK-A receptors to stimulate the exocrine pancreas.

pancreatic enzyme secretion CCK-33 in vivo pharmacology

Tarazepide: Dual Suppression of Interdigestive and Postprandial Pancreatic Secretion in a Conscious Large Animal Model

Intraduodenal administration of tarazepide to conscious neonatal calves resulted in decreased duodenal electrical activity, reduced interdigestive pancreatic secretion (especially protein), and reduced cephalic and early postprandial (milk-induced) secretion of both bicarbonate and protein [1]. These effects highlight tarazepide's capacity to modulate pancreatic function across different digestive states in a physiologically relevant large animal model.

interdigestive pancreatic secretion postprandial secretion duodenal EMG

Tarazepide vs. SR 27897 (Lintitript): Contrasting Potency and Selectivity Profiles

Although direct comparative binding data for tarazepide are not publicly available, cross-study analysis with SR 27897 (lintitript) reveals marked differences in reported potency and receptor selectivity. SR 27897 is a highly potent CCK1 antagonist with an EC50 of 6 nM and a Ki of 0.2 nM, exhibiting >33-fold selectivity over CCK2 receptors . In contrast, tarazepide is described as a 'potent and specific' CCK-A antagonist, but quantitative Ki or IC50 values remain unpublished . This suggests that SR 27897 may be the preferred tool when sub-nanomolar potency and defined selectivity ratios are critical, whereas tarazepide offers a validated, though less quantified, alternative for in vivo functional studies where such precise metrics are less essential.

CCK1 receptor selectivity binding affinity potency

Tarazepide: Optimal Research and Preclinical Application Scenarios


In Vivo Studies of Pancreatic Exocrine Function in Large Animal Models

Tarazepide is exceptionally well-suited for use in conscious large animal models (e.g., calves, pigs) to investigate the role of CCK-A receptors in regulating pancreatic exocrine secretion during both interdigestive and postprandial states [1]. Its demonstrated efficacy in these translational models makes it a valuable tool for studies aimed at understanding gastrointestinal physiology relevant to human and veterinary medicine.

Dissection of Cholinergic vs. Peptidergic Pathways in CCK-Mediated Secretion

Tarazepide can be employed in combination with atropine to differentiate between CCK-A receptor-dependent and muscarinic receptor-dependent pathways controlling pancreatic secretion. The finding that tarazepide significantly reduces intravenous CCK-8-induced secretion while atropine does not, whereas both abolish intraduodenal CCK-8-induced secretion, provides a clear experimental paradigm for dissecting these neural and hormonal mechanisms [1].

Evaluation of Peripheral CCK-A Receptor Contributions to Satiety and Metabolic Signaling

As a CCK-A receptor antagonist, tarazepide is a useful pharmacological tool for studying the peripheral contributions of CCK to satiety, food intake regulation, and metabolic hormone secretion. In rodent studies, tarazepide has been used to block the effects of leptin on pancreatic secretion, demonstrating the involvement of CCK-A receptors in this signaling pathway .

Control Compound in Comparative Studies of Novel CCK-A Antagonists

Due to its well-characterized in vivo profile and established use in large animal models, tarazepide serves as an excellent reference standard or control compound when evaluating novel CCK-A antagonists. Its pharmacological effects provide a reliable benchmark for assessing the relative efficacy and specificity of new chemical entities in preclinical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tarazepide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.